molecular formula C17H28N2O B6504392 N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclohex-3-ene-1-carboxamide CAS No. 1396866-06-0

N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclohex-3-ene-1-carboxamide

Cat. No. B6504392
CAS RN: 1396866-06-0
M. Wt: 276.4 g/mol
InChI Key: SETCHEIQLZIWPR-UHFFFAOYSA-N
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Description

“N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclohex-3-ene-1-carboxamide” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond, and a carboxamide group attached to it. The compound also has a but-2-yne group, which is a four-carbon chain with a triple bond, and a bis(propan-2-yl)amino group, which consists of a nitrogen atom bonded to two isopropyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triple bond in the but-2-yne group could introduce some rigidity into the molecule, while the cyclohexene ring could provide some degree of conformational flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxamide group might be involved in acid-base reactions, while the but-2-yne group could potentially undergo addition reactions. The bis(propan-2-yl)amino group might also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could impact its solubility in different solvents, while the size and shape of the molecule could influence its boiling and melting points .

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it shows promising biological activity, it could be investigated as a potential drug candidate .

properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-14(2)19(15(3)4)13-9-8-12-18-17(20)16-10-6-5-7-11-16/h5-6,14-16H,7,10-13H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETCHEIQLZIWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1CCC=CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclohex-3-ene-1-carboxamide

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